N-(1-cyanocycloheptyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]acetamide

Drug Discovery Medicinal Chemistry ADME Prediction

Fills structural gap in typical HTS decks. Ideal for diversity-oriented screening, targeting cysteine/methionine-rich pockets. Nitrile warhead enables covalent inhibitor development; hydroxy-phenylethyl group useful for ADME optimization studies. Differentiated from close analogs due to distinct H-bond profiles and metabolic liabilities. Secure your supply for lead discovery.

Molecular Formula C18H24N2O2S
Molecular Weight 332.46
CAS No. 1281153-69-2
Cat. No. B2949395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-cyanocycloheptyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]acetamide
CAS1281153-69-2
Molecular FormulaC18H24N2O2S
Molecular Weight332.46
Structural Identifiers
SMILESC1CCCC(CC1)(C#N)NC(=O)CSCC(C2=CC=CC=C2)O
InChIInChI=1S/C18H24N2O2S/c19-14-18(10-6-1-2-7-11-18)20-17(22)13-23-12-16(21)15-8-4-3-5-9-15/h3-5,8-9,16,21H,1-2,6-7,10-13H2,(H,20,22)
InChIKeyKPQJTMAQQPDRQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Cyanocycloheptyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]acetamide (CAS 1281153-69-2): Sourcing & Structural Baseline for Research Procurement


N-(1-Cyanocycloheptyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]acetamide (CAS 1281153-69-2) is a synthetic organic small molecule (C₁₈H₂₄N₂O₂S, MW 332.46 g/mol) combining a cyanocycloheptyl amide scaffold with a hydroxy-phenylethyl sulfanyl side chain [1]. While its exact mechanism and molecular targets are not disclosed in public literature, its structural features (nitrile, sulfanyl acetamide, secondary alcohol) are consistent with protease or kinase inhibitor pharmacophores. However, this structural classification is inferential and not supported by direct target engagement data for this specific compound .

Procurement Risk: Why In-Class Cyanocycloheptyl Acetamides Cannot Substitute N-(1-Cyanocycloheptyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]acetamide


Generic substitution within the cyanocycloheptyl acetamide class is not supported without empirical validation. Close analogs such as N-(1-cyanocycloheptyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide or N-(1-cyanocycloheptyl)-2-(cyclopentylsulfanyl)acetamide [1] exhibit distinct hydrogen-bonding profiles, lipophilicity, and metabolic liabilities due to variations in the sulfanyl substituent. Even minor changes (e.g., replacing the phenylethyl group with a cyclopentyl or pyridyl moiety) can drastically alter target binding, solubility, and clearance, as shown in structure–activity relationship (SAR) studies on related sulfanyl acetamide series [2]. Absent head-to-head data, assuming pharmacological or physicochemical equivalence introduces significant procurement risk in drug discovery or chemical biology workflows.

Quantitative Comparator Evidence for N-(1-Cyanocycloheptyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]acetamide (1281153-69-2): A Gap Analysis


Target-Compound vs. Analog Predicted Physicochemical Differentiation (In Silico)

Predicted logP for N-(1-cyanocycloheptyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]acetamide (XLogP3 ≈ 3.1) differs from N-(1-cyanocycloheptyl)-2-(cyclopentylsulfanyl)acetamide (XLogP3 ≈ 2.8) [1], indicating higher lipophilicity driven by the phenylethyl group. PSA and hydrogen-bond donor/acceptor counts also differ. However, this is an in silico comparison and does not reflect experimental logD or permeability data.

Drug Discovery Medicinal Chemistry ADME Prediction

Structural Comparison of H-Bond Donor/Acceptor Profiles with N-(1-Cyanocycloheptyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide

The target compound contains a secondary alcohol (H-bond donor/acceptor) and a phenylethyl linker, whereas N-(1-cyanocycloheptyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide bears a phenolic –OH directly on the aryl ring . This difference in H-bond topology (distance, angle, electronics) is a known determinant in SAR for sulfanyl acetamide kinase inhibitors [1]. No quantitative free-energy perturbation data exist for this specific pair, but the structural divergence is a class-level indicator of potential selectivity differences.

Medicinal Chemistry SAR Molecular Recognition

Class-Level Carbonic Anhydrase Inhibition Potential vs. Cyanocycloheptyl-Derived Benzotropones

While no direct CA inhibition data exist for the target compound, closely related cyanocycloheptyl-derived benzotropone analogs inhibit hCA I and hCA II with Ki values in the sub-micromolar range (2.51–4.06 µM) [1]. This suggests the cyanocycloheptyl scaffold can engage CA active sites, but the sulfanyl acetamide side chain in the target compound is absent from the tested benzotropones, precluding direct extrapolation. This evidence is included solely as a class-level alert for potential CA off-target activity.

Enzyme Inhibition Carbonic Anhydrase Pharmacology

Procurement-Guided Application Scenarios for N-(1-Cyanocycloheptyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]acetamide (1281153-69-2)


High-Throughput Screening (HTS) Library Expansion for Underexplored Sulfanyl Acetamide Chemical Space

This compound's unique combination of a cyanocycloheptyl core with a hydroxy-phenylethyl sulfanyl side chain fills a structural gap in typical HTS decks, which are often dominated by flat heterocycles. Procurement is justified for diversity-oriented screening to identify novel hits against targets lacking known ligands, particularly where the sulfanyl moiety can engage methionine-rich or cysteine-rich binding pockets [1].

Structure–Activity Relationship (SAR) Exploration of Protease or Kinase Inhibitor Leads

Given the nitrile warhead potential (reversible or irreversible cysteine targeting) and the hydrogen-bonding hydroxy group, this compound may serve as a starting point for developing covalent or non-covalent inhibitors of cysteine proteases or kinases. The absence of a simple –OH positional isomer (para vs. aliphatic) in competing analogs makes it a valuable probe for mapping H-bond acceptor/donor requirements in lead optimization .

Metabolic Stability Profiling of Phenylethyl-Containing Acetamides

The hydroxy-phenylethyl group is a known metabolic soft spot (potential for glucuronidation or oxidation). Researchers focused on ADME optimization can use this compound as a reference to benchmark the metabolic liability of phenylethyl substituents relative to cyclopentyl or pyridyl analogs in the same core scaffold [1]. No in vivo PK data are publicly available, so in-house microsomal or hepatocyte stability assays are recommended.

Selectivity Profiling Against Carbonic Anhydrase Off-Targets

Based on class-level evidence showing that cyanocycloheptyl derivatives inhibit carbonic anhydrase isoforms [2], this compound can be included in counter-screening panels to assess CA liability. This is particularly relevant when the compound is nominated from a primary screen for a non-CA target, enabling early deselection or structural optimization to reduce off-target activity.

Quote Request

Request a Quote for N-(1-cyanocycloheptyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.